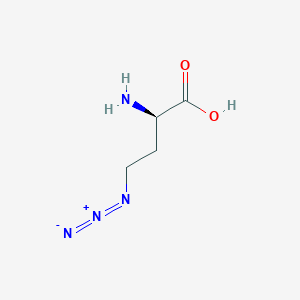
4-Azido-D-homoalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Azido-d-homoalanine is a synthetic amino acid derivative characterized by the presence of an azido group (-N₃) attached to the homoalanine backbone
Applications De Recherche Scientifique
4-Azido-d-homoalanine has a wide range of applications in scientific research:
Protein Engineering: Used to introduce bioorthogonal handles into proteins, allowing for site-specific modifications.
Chemical Biology: Facilitates the study of protein-protein interactions and the development of novel biomolecular probes.
Industry: Utilized in the synthesis of specialized peptides and proteins for various industrial applications.
Mécanisme D'action
Target of Action
4-Azido-d-homoalanine is a type of unnatural D-amino acid . Its primary targets are bacterial cells, where it can be incorporated into cell walls . This incorporation is a key aspect of its function and forms the basis for its interaction with its targets.
Mode of Action
The compound interacts with its targets by being fed to bacterial cells . Once inside the cells, it incorporates into the cell walls
Result of Action
The molecular and cellular effects of this compound’s action primarily involve changes to the bacterial cell walls due to its incorporation
Analyse Biochimique
Biochemical Properties
4-Azido-d-homoalanine interacts with a variety of enzymes, proteins, and other biomolecules. It is incorporated into proteins in place of methionine by the cellular translation machinery . This allows for the selective labeling of newly synthesized proteins, providing a powerful tool for studying protein synthesis and turnover .
Cellular Effects
The incorporation of this compound into proteins can have various effects on cellular processes. It can influence cell function by altering the properties of the proteins in which it is incorporated. For example, it can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through its incorporation into proteins. This allows it to be used as a handle for the attachment of various functional groups, enabling the study of protein function and interactions .
Temporal Effects in Laboratory Settings
Over time, the effects of this compound can change as it is incorporated into proteins and these proteins undergo their normal processes of synthesis and degradation . The stability and degradation of this compound itself and the proteins it is incorporated into can be studied in vitro or in vivo .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models . At low doses, it can be used to selectively label proteins without causing significant toxicity. At high doses, it may have toxic or adverse effects .
Metabolic Pathways
This compound is involved in the same metabolic pathways as methionine, the amino acid it mimics . It can interact with the same enzymes and cofactors as methionine, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a similar manner to methionine . It can interact with the same transporters and binding proteins as methionine, and can have effects on its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound depends on the proteins into which it is incorporated . It can be directed to specific compartments or organelles based on the targeting signals or post-translational modifications of these proteins .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Azido-d-homoalanine typically involves the conversion of protected amino acid derivatives. One common method includes the Hofmann rearrangement of protected glutamine derivatives to yield 2-Fmoc-4-aminobutanoic acid, followed by an azido transfer reaction . This method ensures high purity and yields of the desired azido amino acid.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction pathways as those employed in laboratory settings. The scalability of these methods ensures the availability of the compound for various research and industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
4-Azido-d-homoalanine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azido group readily participates in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Copper(I) Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Reducing Agents: Such as phosphines, which can reduce the azido group to an amine.
Major Products
Triazole Derivatives: Formed through click chemistry reactions.
Amino Derivatives: Resulting from the reduction of the azido group.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Azido-l-homoalanine: A similar compound with the same azido group but different stereochemistry.
β-Azido-l-alanine: Another azido amino acid with a different backbone structure.
γ-Azido-l-ornithine: Contains an azido group on a different amino acid backbone.
Uniqueness
4-Azido-d-homoalanine is unique due to its specific stereochemistry and the presence of the azido group, which provides distinct reactivity and applications compared to other azido amino acids. Its ability to participate in bioorthogonal reactions makes it particularly valuable for protein engineering and chemical biology research .
Propriétés
IUPAC Name |
(2R)-2-amino-4-azidobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O2/c5-3(4(9)10)1-2-7-8-6/h3H,1-2,5H2,(H,9,10)/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNWQLZWAZSJGLY-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])C(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CN=[N+]=[N-])[C@H](C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-butyl-3-[(3-chlorophenyl)sulfonyl]-6-fluoro-7-(4-propylpiperazin-1-yl)quinolin-4(1H)-one](/img/structure/B2414430.png)


![9-[2-Hydroxy-3-(2-methyl-benzoimidazol-1-yl)-propyl]-6-methyl-2,3,4,9-tetrahydro-carbazol-1-one oxime](/img/structure/B2414435.png)

![2-({2-[2,4-dichloro-5-(2-methoxyethoxy)anilino]-2-oxoethyl}sulfonyl)-N-methylacetamide](/img/structure/B2414437.png)
![2-(2-Chloropropanoyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B2414439.png)
![4-Bromo-2-[(4-cyclohexylanilino)methyl]-6-methoxybenzenol](/img/structure/B2414440.png)
![8-bromo-5-((4-(tert-butyl)phenyl)sulfonyl)-2,3-dimethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2414443.png)
![2-((1-ethyl-6-(4-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2414444.png)
![2-[3-[(2-Fluorophenyl)methyl]-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2414448.png)
![2-(benzylthio)-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2414449.png)

![5-(5-{[(4-Methylbenzyl)thio]methyl}-2-furyl)-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2414451.png)
